1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 899762-66-4
VCID: VC2665414
InChI: InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25)
SMILES: CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 899762-66-4

Cat. No.: VC2665414

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid - 899762-66-4

Specification

CAS No. 899762-66-4
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25)
Standard InChI Key AELIEVTZHBOVCP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O

Introduction

Chemical Identity and Physical Properties

1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is identified by the CAS Registry Number 899762-66-4. The compound has a defined molecular structure characterized by a phenoxy linkage between an isopropyl-methylphenyl group and the oxopyrrolidine-carboxylic acid moiety .

Structural Characteristics

The molecular architecture of this compound comprises several distinct structural components:

  • A 5-oxopyrrolidine-3-carboxylic acid core

  • A phenyl ring directly attached to the nitrogen of the pyrrolidine

  • A phenoxy linkage connecting to a second aromatic ring

  • 2-Isopropyl and 5-methyl substituents on the terminal phenyl ring

This arrangement creates a molecule with multiple potential interaction sites that could be relevant for biological activity .

Physical and Chemical Data

The compound is characterized by the following physicochemical properties:

PropertyValue
Molecular FormulaC₂₁H₂₃NO₄
Molecular Weight353.42 g/mol
CAS Number899762-66-4
IUPAC Name1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChIInChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25)
Standard InChIKeyAELIEVTZHBOVCP-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O

Table 1: Physicochemical properties of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Structural Analysis and Molecular Features

The 5-oxopyrrolidine core of this compound represents a significant pharmacophore found in various biologically active molecules. The 3-carboxylic acid substituent on the pyrrolidine ring provides an important functional group that can participate in hydrogen bonding and other interactions critical for biological activity .

Key Structural Features

The structural features that potentially contribute to the compound's chemical behavior and biological activity include:

  • The 5-oxopyrrolidine ring system, which provides a rigid scaffold

  • The carboxylic acid group at position 3 of the pyrrolidine ring

  • The phenoxy linkage, which adds flexibility to the molecule

  • The isopropyl and methyl substituents on the terminal phenyl ring, which contribute to lipophilicity

These structural elements create a molecule with an extended conformation that may enable it to interact with various biological targets.

Structure-Activity Relationships

The structural elements present in 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid suggest potential biological activity based on known properties of similar compounds.

Comparison with Related Oxopyrrolidine Derivatives

CompoundStructure VariationKnown Activities
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidContains chloro and hydroxyl substituentsAntioxidant activity
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acidContains ethyl instead of isopropyl-methylphenoxy groupNot fully characterized
1-(3-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamideContains carboxamide instead of carboxylic acidPotential antimicrobial activity

Table 2: Structural comparison of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid with related compounds

Analytical Methods for Identification and Characterization

Standard analytical techniques applicable for the identification and characterization of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected to show signals for the isopropyl methyl groups, aromatic protons, and pyrrolidine ring protons

    • ¹³C-NMR: Would display signals for carbonyl carbons, aromatic carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carboxylic acid group (O-H stretch, C=O stretch)

    • Amide carbonyl absorption of the pyrrolidine ring

    • C-O stretch for the phenoxy linkage

  • Mass Spectrometry:

    • Molecular ion peak at m/z 353

    • Fragmentation pattern specific to the structural features

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be effective for purity assessment and identification when compared with standards.

Future Research Directions

Based on the structural features and the activities of related compounds, several promising research directions for 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid include:

Structure Modification Studies

Systematic modification of the basic structure could lead to derivatives with enhanced biological activities. Potential modifications include:

  • Variation of substituents on the terminal phenyl ring

  • Modification of the phenoxy linkage

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

  • Introduction of additional functional groups on the pyrrolidine ring

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